molecular formula C19H13FN2O3 B2865044 [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate CAS No. 1203203-07-9

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate

Cat. No.: B2865044
CAS No.: 1203203-07-9
M. Wt: 336.322
InChI Key: VWCVRKIDHLMMGX-UHFFFAOYSA-N
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Description

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate is a synthetically designed small molecule of high interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates two privileged pharmacophores: a 1,2-oxazole (isoxazole) ring and a 1H-indole core, a combination known to confer significant biological relevance and is a common scaffold in the development of pharmacologically active compounds . The 1,2-oxazole ring, substituted with a 2-fluorophenyl group, is a stable heterocycle frequently utilized in drug design for its metabolic stability and its ability to participate in hydrogen bonding, which can influence target binding affinity . The 1H-indole scaffold is a fundamental structure in numerous natural products and bioactive molecules, often associated with interactions with various enzymes and receptors . The specific ester linkage of the indole-3-carboxylate moiety is a key functional group that can be critical for biological activity or serve as a synthetic handle for further derivatization. This compound is supplied as a high-purity material intended for use as a key intermediate or a screening compound in research programs. Potential applications include use as a building block in synthetic chemistry, a candidate in high-throughput screening assays for oncology or neurology targets, and a tool compound for probing biological mechanisms involving heterocyclic recognition. This product is strictly for research and development purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3/c20-16-7-3-1-6-14(16)18-9-12(22-25-18)11-24-19(23)15-10-21-17-8-4-2-5-13(15)17/h1-10,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCVRKIDHLMMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole and indole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. For example, indole derivatives are known to bind to multiple receptors with high affinity, influencing various signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxazole and Fluorophenyl Groups

Key analogs include oxazole-phenylpiperazine derivatives studied for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition ():

Compound Structure Activity (IC₅₀) Selectivity
5a : 5-(2-Fluorophenyl)-1,2-oxazol-3-ylmethanone Oxazole + fluorophenyl + phenylpiperazine methanone BChE: 51.66 μM Selective for BChE
5c : 5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone Oxazole + chlorophenyl + phenylpiperazine methanone AChE: 21.85 μM Selective for AChE
  • Substituent Effects : Replacing the 2-fluorophenyl group in 5a with 2-chlorophenyl (5c ) shifts selectivity from BChE to AChE, highlighting the critical role of halogen electronegativity and steric effects in target engagement .
  • Functional Group Comparison: The target compound’s methyl ester group contrasts with the methanone in 5a/5c, which may alter polarity, solubility, and metabolic pathways.

Indole Derivatives with Varying Linkages

describes indole-2-carboxamides with fluorophenyl substituents:

Compound Structure Linkage Activity/Stability
3 N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Amide Synthetic yield: 37.5%; m.p. 249–250°C
4 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide Amide Synthetic yield: 10%; m.p. 233–234°C
Target [5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate Ester Stability data not available
  • Ester vs. Amide : The target’s ester linkage may confer higher metabolic lability compared to the amides in 3 and 4 , which are more resistant to hydrolysis. This could influence bioavailability and duration of action .

Stability in Physiological Conditions

highlights degradation issues in related oxazolidinones (TOZs):

  • 1a/1b (oxazolidinone-triazole-piperazine derivatives) degrade in simulated gastric fluid, limiting oral applicability.
  • Implication for Target : The target’s ester group may face hydrolysis in acidic environments, though stability data are lacking. Structural rigidity from the oxazole ring could mitigate degradation compared to flexible TOZs .

Heterocyclic Variations

  • Oxadiazole Analogs: Ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate () shares an ester group but replaces oxazole with oxadiazole.

Key Research Findings and Gaps

  • Activity Data: The target compound’s biological activity remains uncharacterized in the evidence.
  • Stability Needs : Comparative stability studies in simulated biological fluids are critical to evaluate the ester’s viability versus amides or ketones.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate, and what analytical techniques are critical for its characterization?

  • Synthesis : The compound is synthesized via multi-step reactions involving (i) formation of the oxazole ring through cyclization of appropriate precursors (e.g., nitrile oxides with alkynes) and (ii) esterification of the indole-3-carboxylic acid moiety. Key steps include refluxing in solvents like dimethylformamide (DMF) with catalysts such as potassium carbonate .
  • Characterization :

  • NMR Spectroscopy : Confirms regiochemistry of the oxazole ring and substitution patterns on the indole.
  • HPLC : Ensures purity (>95% by reverse-phase HPLC).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS: [M+H]+ expected at ~365.3 g/mol).

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Poor aqueous solubility; soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Pre-formulation studies recommend DMSO stock solutions for biological assays .
  • Stability : Stable at -20°C for >6 months. Degrades at pH < 3 or >10, necessitating neutral buffer systems for in vitro assays .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Fluorophenyl-oxazole-indole hybrids exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, [5-(2-fluorophenyl)-1,2-oxazol-3-yl] derivatives showed IC₅₀ values of 51.66 µM against BChE in kinetic assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

  • Methodological Recommendations :

  • Use microwave-assisted synthesis to reduce reaction time and improve oxazole ring cyclization efficiency.
  • Employ Pd-catalyzed cross-coupling for precise functionalization of the fluorophenyl group.
  • Monitor intermediates via TLC and optimize stoichiometry (e.g., 1.1:1 molar ratio of indole carboxylate to oxazole precursor) .

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be analyzed?

  • Case Study : AChE inhibition assays for fluorophenyl-oxazole derivatives showed IC₅₀ discrepancies (21.85–51.66 µM). Resolution strategies include:

  • Standardizing assay conditions (e.g., pH 7.4, 25°C).
  • Validating enzyme activity with a reference inhibitor (e.g., donepezil).
  • Performing dose-response curves in triplicate to reduce variability .

Q. What computational and experimental methods are recommended for identifying molecular targets of this compound?

  • Target Fishing :

  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities to suspected targets (e.g., cyclooxygenase-2).
  • CRISPR-Cas9 Knockout Models : Validate target relevance in cellular assays .

Q. How can researchers address poor bioavailability in preclinical studies?

  • Strategies :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl to methyl ester conversion) to enhance membrane permeability.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous dispersibility and sustained release .

Critical Analysis of Evidence

  • Contradictions : Variability in enzymatic inhibition data (e.g., IC₅₀ ranges) highlights the need for standardized assay protocols.
  • Gaps : Limited crystallographic data for this compound necessitates single-crystal X-ray studies (using SHELXL ) to resolve stereochemical ambiguities.

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